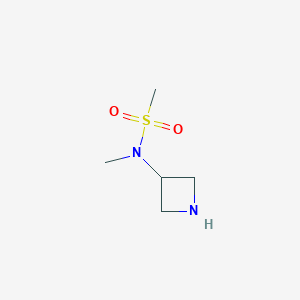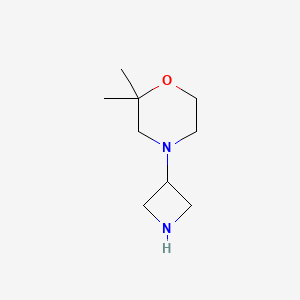
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
Descripción general
Descripción
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a type of heterocyclic compound . It contains a trifluoromethyl group, which is a polyfluoroalkyl group denoted as RF . These types of compounds possess a wide range of useful properties and attract significant interest in the fields of medicinal chemistry and plant protection .
Synthesis Analysis
Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . 3-(Tri(di)-fluoromethyl)quinoxaline-2-carboxylic acids were obtained for the first time and used for the synthesis of 2-amino-3-(tri(di)-fluoromethyl)quinoxalines and 2-(2-aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline .Chemical Reactions Analysis
The main routes of synthesis for trifluoromethyl derivatives of quinoxaline are condensation of substituted о-phenylenediamines with CF3-containing α-diketones and α-halo-(nitroso)-β-dicarbonyl compounds . The reactions of hexafluoro-1,2-epoxypropane or alkyltrifluoropyruvates with о-phenylenediamine produce 3-(trifluoromethyl)-quinoxalin-2(1H)-one .Physical And Chemical Properties Analysis
The boiling point of 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is predicted to be 324.1±42.0 °C, and its density is predicted to be 1.551±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 1.86±0.30 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid, focusing on six unique applications:
Synthesis of Derivatives
This compound serves as a building block for synthesizing a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Biological Activity Spectrum
Quinoxaline derivatives exhibit a broad spectrum of biological activities. They are known for their antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties .
Pharmaceutical Applications
Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are used as antibiotics in the market due to their versatile pharmacology .
Immunoassays
The compound has been used in the development of sensitive chemiluminescent immunoassays for detecting various substances in edible animal muscle tissues .
Analytical Chemistry
A novel rapid method based on background fluorescence quenching immunochromatographic assay (bFQICA) was established to achieve simultaneous quantification using this compound .
Green Chemistry Synthesis
Adopting green chemistry principles, quinoxaline can be synthesized in an environmentally friendly manner .
Direcciones Futuras
The future directions of research on 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid could involve further exploration of its chemical properties, which remain largely unexplored . There is also potential for the synthesis of more complex biologically active compounds, given the interest in quinoxalines containing an RF group in the pyrazine ring .
Mecanismo De Acción
Target of Action
Quinoxalines, the core structure of this compound, have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity . They are also known to interact with various receptors and microorganisms .
Mode of Action
It is known that trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They are used in the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines .
Biochemical Pathways
Quinoxalines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoxalines are known to exhibit a variety of biological effects, including antitumor, antimicrobial, antibacterial, and antihiv activity .
Propiedades
IUPAC Name |
3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-7(9(16)17)14-5-3-1-2-4-6(5)15-8/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWBEPGJZCNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)


